molecular formula C13H9ClFNO3 B11756206 2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol

2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol

Cat. No.: B11756206
M. Wt: 281.66 g/mol
InChI Key: LRRMQNGSYOUANY-UHFFFAOYSA-N
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Description

2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol is a complex organic compound with a unique structure that includes chloro, fluoro, hydroxyimino, and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a biphenyl derivative.

    Chlorination and Fluorination: The biphenyl derivative undergoes chlorination and fluorination to introduce the chloro and fluoro groups.

    Hydroxyimino Formation:

    Final Steps: The final steps involve the formation of the diol groups through oxidation or reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Amines and reduced biphenyl derivatives.

    Substitution: Various substituted biphenyl compounds depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide: Shares similar functional groups but differs in the overall structure.

    4’-Chloro-3’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde: Another biphenyl derivative with similar substituents.

Uniqueness

2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C13H9ClFNO3

Molecular Weight

281.66 g/mol

IUPAC Name

2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-(hydroxyiminomethyl)phenol

InChI

InChI=1S/C13H9ClFNO3/c14-12-9(3-1-8(6-16-19)13(12)18)7-2-4-11(17)10(15)5-7/h1-6,17-19H

InChI Key

LRRMQNGSYOUANY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)C=NO)O)Cl)F)O

Origin of Product

United States

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